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molecular formula C8H13ClN6O B8739292 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

Cat. No. B8739292
M. Wt: 244.68 g/mol
InChI Key: AFOIFVRYPZGJBH-UHFFFAOYSA-N
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Patent
US04910202

Procedure details

A mixture of 20 g (99.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (see U.S. Pat. No. 4,029,816 for an example of how to obtain this material) and 17 g (230.0 mmol) of N-methylethylenediamine was heated at reflux under an inert atmosphere for 30 hours. The rection mixture was cooled to ambient temperature and the solid was dissolved in 100 ml of tetrahydrofuran. The solution was filtered and evaporated. The residue was crystallized from 2-propanol. There was obtained 15.0 g (61.2 mmol, 61%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:10]([O:12]C)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[CH3:14][NH:15][CH2:16][CH2:17][NH2:18]>O1CCCC1>[NH2:1][C:2]1[C:3]([C:10]([NH:18][CH2:17][CH2:16][NH:15][CH3:14])=[O:12])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)OC
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
CNCCN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an inert atmosphere for 30 hours
Duration
30 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.2 mmol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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